

Synthesis of Polyacrylonitrile-Graphene Oxide Nanocomposites: Application Notes and Protocols

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Compound of Interest

Compound Name: Polyacrylonitrile

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This document provides detailed application notes and protocols for the synthesis of **polyacrylonitrile**-graphene oxide (PAN-GO) nanocomposites. These materials are of significant interest due to their enhanced mechanical, thermal, and electrical properties, making them suitable for a wide range of applications, including filtration membranes, carbon fiber precursors, and biomedical scaffolds.

Introduction

Polyacrylonitrile (PAN) is a versatile polymer widely used in the production of carbon fibers and various membranes. The incorporation of graphene oxide (GO), a two-dimensional nanomaterial with exceptional strength and a large surface area, into the PAN matrix results in nanocomposites with significantly improved properties. The oxygen-containing functional groups on the surface of GO facilitate strong interfacial interactions with the polar nitrile groups of PAN, leading to efficient load transfer and enhanced performance.

This document outlines three primary methods for the synthesis of PAN-GO nanocomposites:

- **In-situ Polymerization:** GO is dispersed in the monomer solution before polymerization, leading to the growth of PAN chains directly from the GO surface. This method promotes a strong covalent linkage and excellent dispersion of GO within the polymer matrix.

- **Solution Mixing:** Solutions of PAN and GO are mixed together, typically with the aid of ultrasonication, to achieve a homogeneous dispersion of GO in the polymer solution before further processing, such as electrospinning or casting.
- **Electrospinning:** A polymer solution containing dispersed GO is subjected to a high-voltage electric field to produce continuous nanofibers. This technique is particularly useful for creating non-woven mats with a high surface area-to-volume ratio.

Synthesis Protocols

In-situ Polymerization of PAN in the Presence of GO

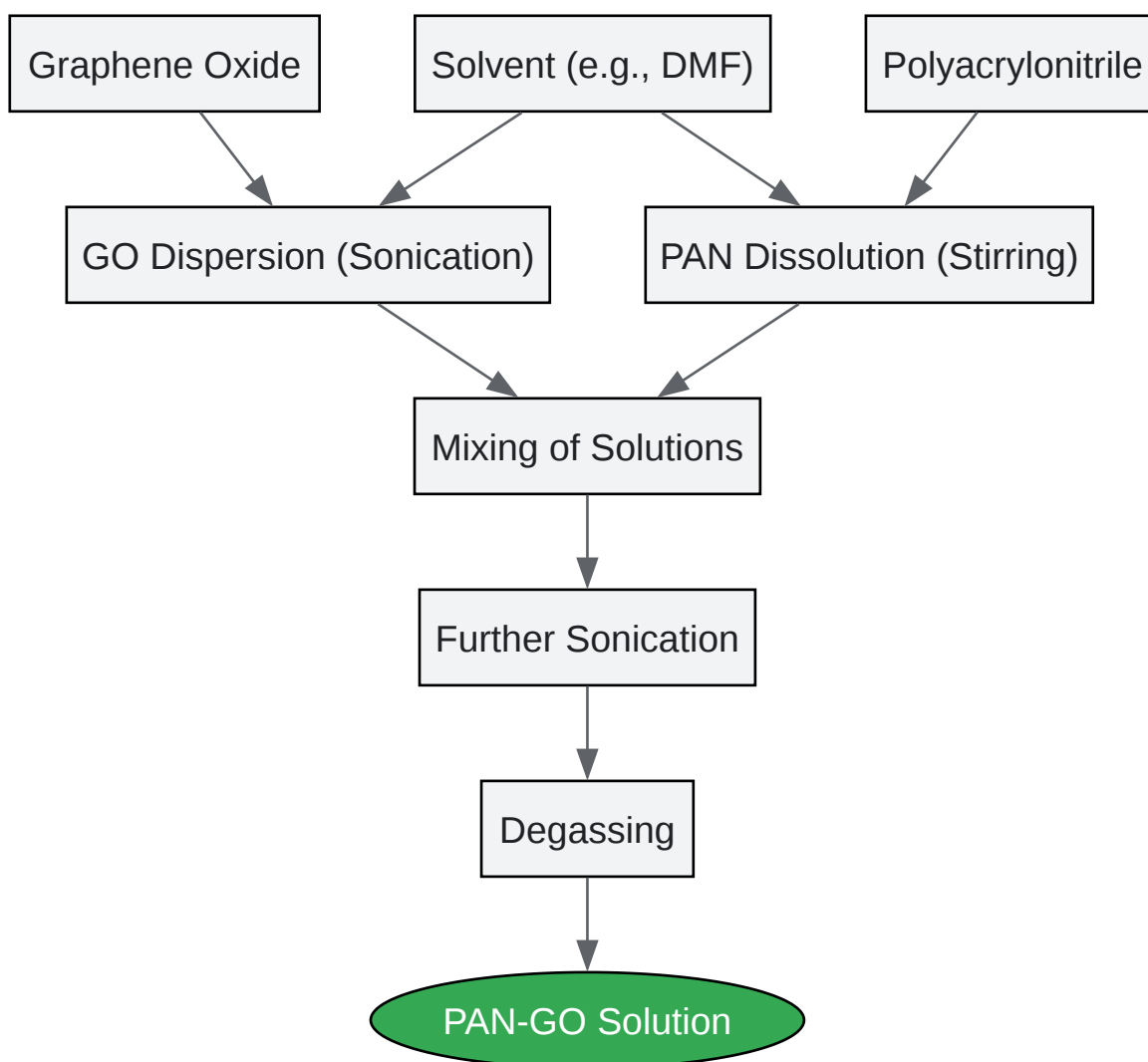
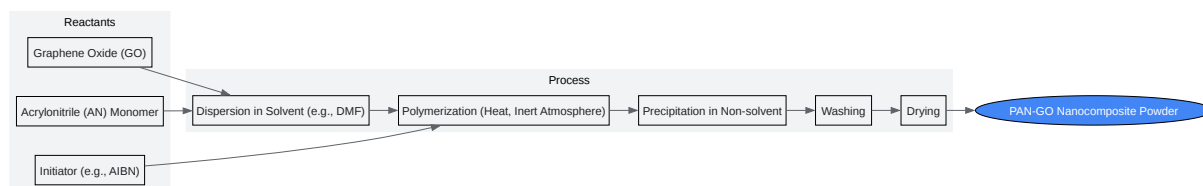
This method aims to create a strong covalent bond between the PAN matrix and GO nanosheets, resulting in a well-dispersed and stable nanocomposite.

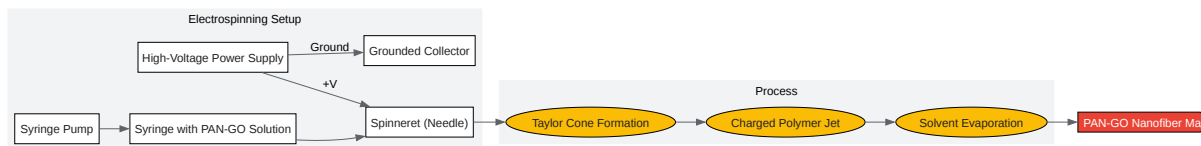
Experimental Protocol:

- **GO Dispersion:** Disperse a calculated amount of graphene oxide in a suitable solvent, such as N,N-dimethylformamide (DMF), using ultrasonication for at least 2 hours to achieve a homogeneous suspension.
- **Monomer Addition:** Add the acrylonitrile (AN) monomer to the GO dispersion.
- **Initiator Addition:** Introduce a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the mixture.
- **Polymerization:** Heat the reaction mixture to a specific temperature (typically 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for a defined period (e.g., 12-24 hours) to allow for polymerization. The PAN chains will grow from the surface of the GO sheets.^[1]^[2]
- **Purification:** After polymerization, precipitate the PAN-GO nanocomposite by pouring the solution into a non-solvent like methanol or ethanol.
- **Washing:** Wash the precipitate multiple times with the non-solvent to remove any unreacted monomer and initiator.

- Drying: Dry the purified PAN-GO nanocomposite in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.

Logical Relationship of In-situ Polymerization





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